3-cyclopropyl-6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridazine

Medicinal Chemistry Lipophilicity ADME Optimization

This specific cyclopropyl-furan piperazinyl-pyridazine scaffold is a minimal versatile core for SCD1 inhibitor SAR. The cyclopropyl group confers metabolic stability over linear alkyl chains, while the furan-2-carbonyl moiety provides a distinct hydrogen bond acceptor vector. Generic substitution with close analogs lacking this exact substitution pattern risks complete loss of target potency (from single-digit nM IC50 to inactive ranges). Its low MW (298.34), cLogP 1.2, and TPSA 62.5 Ų make it an optimal CNS-penetrant template. Procurement of this exact compound enables systematic ADME profiling and scaffold-hopping campaigns without confounding structural variables.

Molecular Formula C16H18N4O2
Molecular Weight 298.346
CAS No. 2034426-67-8
Cat. No. B2931283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopropyl-6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridazine
CAS2034426-67-8
Molecular FormulaC16H18N4O2
Molecular Weight298.346
Structural Identifiers
SMILESC1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4
InChIInChI=1S/C16H18N4O2/c21-16(14-2-1-11-22-14)20-9-7-19(8-10-20)15-6-5-13(17-18-15)12-3-4-12/h1-2,5-6,11-12H,3-4,7-10H2
InChIKeyQSRGWXWWOAZFLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopropyl-6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridazine (CAS 2034426-67-8): Chemical Identity and Procurement-Relevant Class Context


3-Cyclopropyl-6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridazine (CAS 2034426-67-8) is a synthetic heterocyclic small molecule belonging to the piperazinyl-pyridazine class [1]. Its structure features a pyridazine core substituted at position 3 with a cyclopropyl group and at position 6 with a piperazine ring bearing a furan-2-carbonyl moiety. This scaffold is closely related to potent inhibitors of Stearoyl-CoA Desaturase-1 (SCD1) described in the medicinal chemistry literature [2]. The compound is primarily offered by specialized chemical suppliers as a research reagent or building block for structure-activity relationship (SAR) exploration. Its computed physicochemical profile (MW 298.34, cLogP 1.2, TPSA 62.5 Ų) positions it within a moderate polarity range relevant for oral bioavailability and CNS penetration parameter space.

Why Generic Substitution for 3-Cyclopropyl-6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridazine Fails: The Risk of Unverified Analog Replacement


Within the piperazinyl-pyridazine class, minor structural permutations profoundly alter target binding and biological outcomes. The literature on SCD1 inhibitors demonstrates that replacing a pyridazine-3-carboxamide with a 3-alkyl/cycloalkyl group, or swapping a benzoyl substituent for a heteroaryl carbonyl on the piperazine, can shift inhibitor potency against mSCD1 from single-digit nanomolar IC50 values to inactive or significantly less active ranges [1]. Generic replacement of 3-cyclopropyl-6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridazine with a close analog lacking specific quantitative cross-validation would thus expose a research program to demonstrable failure risks in target engagement or selectivity, absent direct comparative data. The specific cyclopropyl-furan combination defines a chemically distinct vector in multiparametric structure-activity landscapes.

Quantitative Differentiation Evidence for 3-Cyclopropyl-6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridazine vs. Closest Analogs


Lipophilicity Modulation: cLogP Comparison of Cyclopropyl vs. Trifluoromethyl and Chlorothiophene Analogs

The target compound exhibits substantially lower calculated lipophilicity (cLogP) compared to two commercially available analogs featuring a trifluoromethyl group (CF3) or a chlorothiophene moiety at corresponding positions. Specifically, the target compound's cLogP of 1.2 is 1.8 log units lower than the 3.0 calculated for 3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine and 2.3 log units lower than the 3.5 for 3-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-6-cyclopropylpyridazine, according to PubChem computed XLogP3 values [1][2][3]. This lower lipophilicity typically correlates with improved aqueous solubility and reduced risk of promiscuous target binding in biological screens.

Medicinal Chemistry Lipophilicity ADME Optimization Structure-Activity Relationship

Topological Polar Surface Area and Hydrogen Bonding Profile: Differentiation from the Furan-3-Carbonyl Regioisomer

The target compound (furan-2-carbonyl isomer) and its furan-3-carbonyl regioisomer (CAS not independently verified) possess identical molecular formulas and nearly identical computed topological polar surface area (TPSA of 62.5 Ų) [1]. However, the positional change of the carbonyl attachment on the furan ring from position 2 to position 3 alters the electronic distribution and hydrogen bond acceptor vector orientation of the oxygen atoms. Conformational sampling studies in related piperazinyl-pyridazines show that furan-2-carbonyl derivatives adopt a distinct torsional profile compared to furan-3-carbonyl analogs, potentially affecting pi-stacking interactions with protein aromatic residues [2].

Physicochemical Profiling Permeability Medicinal Chemistry Isomer Comparison

Rotatable Bond Count and Molecular Flexibility: Cyclopropyl-Containing Scaffold vs. Piperidine-Linked Analogs

The target compound contains 3 rotatable bonds, as computed by PubChem [1]. In contrast, a structurally related piperidine-linked analog, 3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine, features 5 rotatable bonds due to an additional carbonyl spacer and flexible pyrrolidine substitution. The reduced rotatable bond count in the target compound correlates with lower conformational entropy penalties upon target binding, a parameter associated with improved binding efficiency indices in fragment-based and lead optimization studies [2].

Molecular Flexibility Conformational Analysis Drug Design Entropic Differentiation

Hydrogen Bond Donor Deficiency: Differentiation from Amide-Containing Pyridazine SCD1 Inhibitors

The target compound lacks hydrogen bond donor (HBD) groups (HBD count = 0), whereas the prototypical piperazinyl-pyridazine SCD1 inhibitor XEN103 possesses a secondary amide, contributing 1 HBD [1][2]. In the context of Lipinski's and Veber's rules, eliminating HBDs can enhance passive membrane permeability and blood-brain barrier penetration, provided the polar surface area remains within an acceptable range (the target compound's TPSA of 62.5 Ų is below the 140 Ų threshold for oral drugs). This HBD deficiency renders the scaffold a potentially superior starting point for CNS-targeted or intracellular-targeting probes.

Permeability Hydrogen Bonding Oral Bioavailability SCD1 Inhibitor

Optimized Application Scenarios for 3-Cyclopropyl-6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridazine Based on Differentiated Evidence


Fragment-Based or Hit-to-Lead Exploration of SCD1 and Related Fatty Acid Desaturases

Given its structural relationship to the piperazinyl-pyridazine SCD1 inhibitor series (e.g., XEN103), this compound serves as a minimal versatile scaffold for fragment growing or scaffold-hopping campaigns. Its low MW (298.34 Da), moderate lipophilicity (cLogP 1.2), and optimized rotatable bond count (3) make it an attractive core for iterative library development targeting NADH-dependent desaturases, with the capacity to probe selectivity against structurally homologous enzymes [1].

CNS-Penetrant Probe Design Leveraging Zero H-Bond Donor Profile

The absence of hydrogen bond donors, coupled with a TPSA below the recommended CNS threshold, positions this compound as a template for designing central nervous system-penetrant chemical probes. The cyclopropyl group provides metabolic stability advantages over linear alkyl chains, while the furan-2-carbonyl moiety introduces a specific hydrogen bond acceptor vector that can be exploited for target engagement [2].

Physicochemical Comparator for SAR Studies on In-Class Lipophilicity Optimization

The compound's cLogP of 1.2 provides a benchmark for evaluating the impact of lipophilicity-enhancing substituents (e.g., CF3, thiophene) on ADME properties within the pyridazine-piperazine class. Procurement of this scaffold alongside its higher-lipophilicity analogs enables systematic data generation on solubility, metabolic stability, and plasma protein binding as a function of LogP, informing candidate selection in lead optimization programs [3].

Quote Request

Request a Quote for 3-cyclopropyl-6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.